molecular formula C14H13N3O4S B2980057 ethyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate CAS No. 374602-24-1

ethyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate

Cat. No.: B2980057
CAS No.: 374602-24-1
M. Wt: 319.34
InChI Key: DIVALUBBUKZDPM-UHFFFAOYSA-N
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Description

Ethyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate is a thiobarbituric acid (TBA) derivative featuring a conjugated Schiff base structure. The compound consists of a central tetrahydropyrimidine ring substituted with dioxo and thioxo groups, linked via a methyleneamino bridge to an ethyl benzoate moiety.

Properties

IUPAC Name

ethyl 4-[(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)methylideneamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4S/c1-2-21-13(20)8-3-5-9(6-4-8)15-7-10-11(18)16-14(22)17-12(10)19/h3-7H,2H2,1H3,(H3,16,17,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGZWTLRHILWMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=CC2=C(NC(=S)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thioxotetrahydropyrimidine ring: This can be achieved by reacting thiourea with an appropriate diketone under acidic conditions.

    Condensation reaction: The thioxotetrahydropyrimidine intermediate is then condensed with ethyl 4-aminobenzoate in the presence of a suitable catalyst, such as acetic acid, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The thioxotetrahydropyrimidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thioxotetrahydropyrimidine ring or the benzoate ester.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the original compound.

Scientific Research Applications

Ethyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are being investigated.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but they likely involve modulation of cellular processes such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Benzoate Moiety

Key analogs differ in the ester group (methyl vs. ethyl) and substituents on the aromatic ring:

  • Methyl analogs: and describe methyl benzoate derivatives such as Methyl 4-((3-((2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)phenoxy)methyl)benzoate (Formula 15) and Methyl 4-((2-(tert-butyl)-6-((2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)phenoxy)methyl)benzoate (Formula 20). Methyl esters generally exhibit lower molecular weight and reduced lipophilicity compared to ethyl esters, which may influence pharmacokinetics .
  • Ethyl vs.

Core Heterocyclic Modifications

  • Thioxo vs. Trioxo Groups : The target compound contains a 4,6-dioxo-2-thioxo tetrahydropyrimidine core, whereas analogs like Methyl 4-((2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)benzoate () feature a 2,4,6-trioxo core. The thioxo group introduces sulfur-mediated hydrogen bonding and redox activity, which may enhance interactions with enzymes like α-glucosidase or viral helicases .
  • Sulfonamide Derivatives: describes 4-(2-(((2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)ethyl)benzenesulfonamide, where the benzoate ester is replaced with a sulfonamide group. Sulfonamides typically exhibit stronger hydrogen-bonding capacity and higher acidity, which could improve target affinity but reduce bioavailability .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Features
Ethyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate 4,6-dioxo-2-thioxo Ethyl benzoate ~352 Enhanced lipophilicity, redox-active thioxo group
Methyl 4-((2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)benzoate (Formula 4, ) 2,4,6-trioxo Methyl benzoate ~338 Higher polarity, trioxo core for hydrogen bonding
4-(2-(((2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)ethyl)benzenesulfonamide () 2,4,6-trioxo Sulfonamide 338.34 Strong acidity, potential for enhanced enzyme binding

Biological Activity

Ethyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate is a complex organic compound with notable potential in various biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a tetrahydropyrimidine moiety and an ethyl benzoate group. Its molecular formula is C16H19N3O4SC_{16}H_{19}N_{3}O_{4}S, with a molecular weight of approximately 383.4856 g/mol. The compound exhibits solubility in organic solvents and has a melting point typically between 90 to 94 °C.

Biological Activity

Preliminary studies indicate that this compound may exhibit various biological activities:

  • Antimicrobial Activity : Initial assays suggest potential antimicrobial properties, which are common among compounds with similar structural features. The presence of the thiophene ring may enhance its efficacy against bacterial strains.
  • Antioxidant Properties : The compound may possess antioxidant capabilities, which can mitigate oxidative stress in biological systems. This property is particularly relevant in the context of diseases associated with oxidative damage.
  • Interaction with Biomolecules : this compound is hypothesized to interact with various biomolecules, potentially influencing metabolic pathways and cellular functions.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic processes, suggesting that this compound could act through similar pathways.
  • Cellular Signaling Modulation : The compound may modulate signaling pathways associated with inflammation and apoptosis, contributing to its potential therapeutic effects.

Antimicrobial Efficacy

A study evaluating the antimicrobial activity of structurally similar compounds found that derivatives containing the thiophene moiety exhibited significant inhibition against Gram-positive and Gram-negative bacteria. These findings support the hypothesis that this compound could similarly possess antimicrobial properties.

Antioxidant Activity

Research on related thiazole derivatives has demonstrated their ability to reduce oxidative stress in cellular models. For instance, a thiazole derivative was shown to protect against ethanol-induced oxidative damage in zebrafish models by enhancing antioxidant defenses and reducing tissue damage . This suggests that this compound may have comparable protective effects.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Properties
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylateThiophene ring with amino and carboxylic acid groupsKnown for its antimicrobial activity
4-Methylthiophene-3-carboxylic acidSimple thiophene derivativeUsed in organic synthesis but lacks complex substituents
Ethyl 2-(3-fluorobenzoyl)amino]-4,5-dimethylthiopheneFluorinated analog with enhanced lipophilicityPotentially improved bioavailability due to fluorination

The uniqueness of this compound lies in its intricate combination of functionalities that may confer distinct biological activities not observed in simpler derivatives.

Q & A

Q. What synthetic methodologies are most effective for preparing ethyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate, and how are intermediates purified?

The compound is typically synthesized via Knoevenagel condensation between barbituric acid derivatives and aldehyde-containing intermediates. For example, intermediates like methyl benzoate derivatives are condensed with barbituric acid in ethanol/water (1:1) under reflux overnight . Purification involves flash column chromatography using petroleum ether-ethyl acetate (95:5) as the eluent to isolate intermediates. Final products are recrystallized for higher purity. Yield optimization requires careful control of reaction time, temperature, and stoichiometric ratios of reagents.

Q. How is the structural integrity of this compound confirmed post-synthesis?

Spectroscopic characterization is critical:

  • 1H/13C NMR identifies proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm, thiocarbonyl carbons at δ 179–180 ppm) .
  • Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M-H]⁻ peaks matching theoretical values) .
  • X-ray crystallography (where applicable) resolves bond lengths and angles, ensuring correct stereochemistry .

Q. What are the recommended storage conditions to maintain compound stability?

Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation or hydrolysis of the thiocarbonyl and ester groups. Stability tests via TLC or HPLC every 3–6 months are advised to monitor degradation.

Advanced Research Questions

Q. How can researchers investigate the compound’s inhibitory activity against viral enzymes, and what contradictions may arise in data interpretation?

Enzyme inhibition assays (e.g., helicase activity assays for SARS-CoV-2) measure IC₅₀ values using fluorescence-based ATPase activity tests. For example, thioxopyrimidine derivatives showed selective inhibition of viral helicases at IC₅₀ = 2–5 µM . Contradictions may arise due to:

  • Off-target effects : Validate specificity using counter-screens against human homologs (e.g., human RecQ helicases).
  • Cellular toxicity : Parallel cell viability assays (e.g., MTT) ensure observed inhibition is not due to cytotoxicity .

Q. What strategies are effective for optimizing the compound’s anti-inflammatory activity in transendothelial migration studies?

Modify the thiouracil core and aryl substituents to enhance binding to integrins or adhesion molecules. For example, methyl 4-((2-(tert-butyl)-6-((2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)phenoxy)methyl)benzoate (compound 12) blocked leukocyte migration at IC₅₀ = 2.4 µM without cytotoxicity . Key steps include:

  • Structure-activity relationship (SAR) studies to identify critical substituents (e.g., tert-butyl groups improve lipophilicity and target engagement).
  • In vitro transwell assays using endothelial cell monolayers and immune cells (e.g., neutrophils) to quantify migration inhibition .

Q. How can computational modeling guide the design of derivatives with enhanced α-glucosidase inhibition?

Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) predict binding modes and electronic properties. For thiobarbituric acid derivatives, docking into α-glucosidase active sites (PDB: 2ZE0) reveals hydrogen bonding with residues like Asp349 and hydrophobic interactions with aromatic moieties . DFT analysis of frontier molecular orbitals (HOMO-LUMO gaps) correlates with inhibitory potency.

Methodological Notes

  • Contradiction resolution : Compare enzyme inhibition data across studies using standardized protocols (e.g., ATP concentration in helicase assays).
  • Advanced characterization : Use surface plasmon resonance (SPR) to measure binding kinetics for target validation.
  • Toxicity thresholds : Prioritize compounds with selectivity indices (SI) >10 (IC₅₀ for target vs. cytotoxicity) .

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